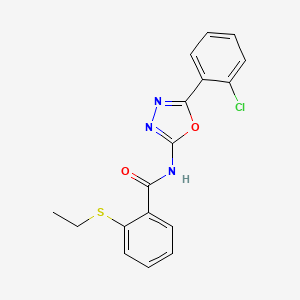

![molecular formula C17H12ClF3N4OS B2517859 N-[[4-(3-氯苯基)-5-硫代亚磺酰基-1H-1,2,4-三唑-3-基]甲基]-2-(三氟甲基)苯甲酰胺 CAS No. 391887-14-2](/img/structure/B2517859.png)

N-[[4-(3-氯苯基)-5-硫代亚磺酰基-1H-1,2,4-三唑-3-基]甲基]-2-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

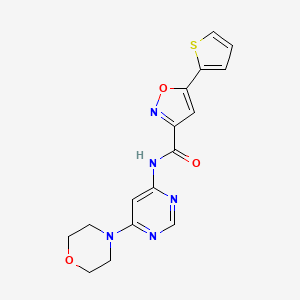

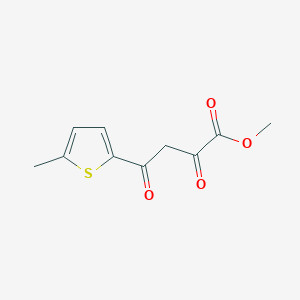

The compound "N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide" is a heterocyclic molecule that features a 1,2,4-triazole ring, a sulfanyl group, and a trifluoromethyl benzamide moiety. This structure suggests potential biological activity, given the presence of the triazole and benzamide components, which are often seen in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related triazole derivatives typically involves the reaction of azoles with various electrophiles or the cyclization of hydrazides with carbon disulfide or other sulfur donors. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves a multi-step process starting from 4-chlorophenoxyacetic acid, followed by esterification, hydrazinolysis, and cyclization with carbon disulfide . Similarly, N-aryl and N,N-diethyl-2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides are synthesized from 3-oxobutanamides, salicylaldehyde, and N-phenylthiourea . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed by spectroscopic methods and X-ray crystallography. For example, the structure of 2-chloro-5-(1,1,2,2,3,3-hexafluoropropyl)-4-(p-tolyl-sulfonyl)-2H-[1,2,3]triazole was established by X-ray structural investigation . The presence of substituents on the triazole ring, such as the sulfanyl group, can influence the molecule's conformation and, consequently, its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. N-chlorotriazoles, for example, react with nucleophiles like KCN and KF to form potassium salts of the triazoles . The reactivity of the sulfanyl group in triazole compounds can also lead to further functionalization, as seen in the synthesis of N-substituted acetamides . The compound may similarly undergo nucleophilic substitution reactions at the sulfanyl group or electrophilic aromatic substitution at the benzamide moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of polyfluoroalkyl groups can impart lipophilicity, while the triazole ring can contribute to the molecule's acidity and ability to form hydrogen bonds . The trifluoromethyl group in benzamide derivatives is known to affect the electronic properties of the molecule, potentially enhancing its biological activity . The sulfanyl group can also participate in hydrogen bonding and improve the solubility of the compound in polar solvents .

科学研究应用

结晶和分子聚集

N-[[4-(3-氯苯基)-5-硫代亚磺酰基-1H-1,2,4-三唑-3-基]甲基]-2-(三氟甲基)苯甲酰胺及其衍生物表现出有趣的结晶行为。例如,某些衍生物结晶为乙醇单溶剂合物,其中独立的组分通过氢键连接形成中心对称的四分子聚集体。这种结晶行为对于理解固态中的分子堆积和相互作用非常重要,这可能对材料科学和药物制剂产生影响 (Chinthal et al., 2020).

合成和抗菌活性

新型1,2,4-三唑衍生物的合成,包括N-[[4-(3-氯苯基)-5-硫代亚磺酰基-1H-1,2,4-三唑-3-基]甲基]-2-(三氟甲基)苯甲酰胺,已对其潜在的抗菌活性进行了探索。这些化合物通过各种化学反应合成,并对其抗菌和抗真菌功效进行了评估。其中一些衍生物表现出有希望的生物活性,使其成为作为抗菌剂进一步开发的潜在候选物 (Mange et al., 2013).

结构表征和理论研究

已经对N-[[4-(3-氯苯基)-5-硫代亚磺酰基-1H-1,2,4-三唑-3-基]甲基]-2-(三氟甲基)苯甲酰胺衍生物的有效合成和结构表征进行了研究。这些研究涉及X射线晶体学、密度泛函理论(DFT)计算和分子间相互作用分析。这种详细的表征对于设计和开发具有所需物理和化学性质的化合物至关重要 (Moreno-Fuquen et al., 2019).

抗氧化和抗肿瘤活性

一些1,2,4-三唑衍生物的抗氧化和抗肿瘤活性,包括N-[[4-(3-氯苯基)-5-硫代亚磺酰基-1H-1,2,4-三唑-3-基]甲基]-2-(三氟甲基)苯甲酰胺,已经过评估。这些研究旨在探索这些化合物在预防氧化应激和对抗癌症中的潜力。这些研究的结果表明,一些衍生物表现出有希望的抗氧化和抗肿瘤特性,值得进一步研究其作用机制和治疗潜力 (El-Moneim et al., 2011).

属性

IUPAC Name |

N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF3N4OS/c18-10-4-3-5-11(8-10)25-14(23-24-16(25)27)9-22-15(26)12-6-1-2-7-13(12)17(19,20)21/h1-8H,9H2,(H,22,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZZULPXPDTDGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NNC(=S)N2C3=CC(=CC=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2,4-Dichloroanilino)vinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2517788.png)

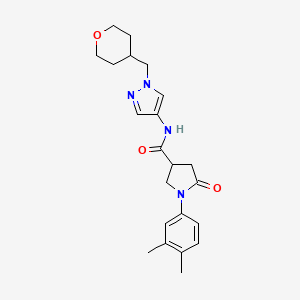

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2517789.png)

![N-{4-[(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2517795.png)

![7-[2-(4-Chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one](/img/structure/B2517799.png)